molecular formula C7H7BrOS B2698407 3-Bromo-5-ethylthiophene-2-carbaldehyde CAS No. 1368144-65-3

3-Bromo-5-ethylthiophene-2-carbaldehyde

Cat. No. B2698407
M. Wt: 219.1
InChI Key: ARYPNHCBGQLULX-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-ethylthiophene-2-carbaldehyde consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom at the 3-position, an ethyl group at the 5-position, and a formyl group (carbaldehyde) at the 2-position .


Physical And Chemical Properties Analysis

3-Bromo-5-ethylthiophene-2-carbaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .

Scientific Research Applications

  • Chemical Properties and Applications

    • “3-Bromo-5-ethylthiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 1368144-65-3 . It is used in various chemical reactions due to its unique structure and properties .
  • Role in Synthesis of Thiophene Derivatives

    • Thiophene-based analogs, including “3-Bromo-5-ethylthiophene-2-carbaldehyde”, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Regioregular Thiophene-Based Conjugated Polymers

    • Thiophene-based conjugated polymers, which include “3-Bromo-5-ethylthiophene-2-carbaldehyde”, have been used in the synthesis of novel materials for optical and electronic devices .
    • These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
    • The synthesis of these polymers often involves nickel- and palladium-based protocols, including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
  • Regioselective Synthesis of Tetra-Substituted Thiophene

    • “3-Bromo-5-ethylthiophene-2-carbaldehyde” can be used in the regioselective synthesis of tetra-substituted thiophene .
    • This process involves three successive chemo and regioselective lithiation reactions and one bromination reaction .
    • The resulting tetra-substituted thiophene can then be utilized for further derivation for numerous applications .
  • Direct Arylation Polymerization (DArP)

    • “3-Bromo-5-ethylthiophene-2-carbaldehyde” can be used in Direct Arylation Polymerization (DArP), a cost-effective and green method .
    • DArP circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .
    • It also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity and tunable optoelectronic properties using palladium-based catalytic systems .
  • Therapeutic Importance

    • Thiophene and its substituted derivatives, including “3-Bromo-5-ethylthiophene-2-carbaldehyde”, show interesting applications in the field of medicinal chemistry .
    • They possess a wide range of therapeutic properties and have been reported to be used in the search of lead molecules .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-ethylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-2-5-3-6(8)7(4-9)10-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYPNHCBGQLULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethylthiophene-2-carbaldehyde

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